2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that features a benzodioxole moiety, a pyridyl-substituted piperazine, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by the introduction of the pyridyl-substituted piperazine moiety. Common reagents used in these reactions include thionyl chloride, pyridine, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
- N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
- 1,2-BIS-BENZO(1,3)DIOXOL-5-YL-ETHANE-1,2-DIOL
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to its combination of a benzodioxole moiety, a pyridyl-substituted piperazine, and a thiazole ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-6-21-19(3-1)24-9-7-23(8-10-24)12-16-13-27-20(22-16)15-4-5-17-18(11-15)26-14-25-17/h1-6,11,13H,7-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCRTULAPZASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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